2,2,2-trichloro-N-(2-morpholinophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H13Cl3N2O2 and a molecular weight of 323.6 g/mol It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further connected to a morpholinophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-morpholinophenylamine with trichloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:
2-Morpholinophenylamine+Trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides.
Hydrolysis: Formation of 2-morpholinophenylamine and trichloroacetic acid.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced amides.
Scientific Research Applications
2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide
- 2,2,2-Trichloro-N-(3-morpholinophenyl)acetamide
- 2,2,2-Trichloro-N-(2-piperidinophenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is unique due to the specific positioning of the morpholine ring on the phenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-3-1-2-4-10(9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZYTTWPRZDIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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